molecular formula C13H15N3O5S2 B7060927 N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanamide

N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanamide

Cat. No.: B7060927
M. Wt: 357.4 g/mol
InChI Key: GFWOIRYYFFHVCL-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanamide is a complex organic compound featuring multiple functional groups, including a thiolane ring, an oxadiazole ring, and a thiophene ring

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S2/c1-8(11(17)14-9-4-6-23(19,20)7-9)16-13(18)21-12(15-16)10-3-2-5-22-10/h2-3,5,8-9H,4,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWOIRYYFFHVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCS(=O)(=O)C1)N2C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol precursor under oxidative conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative in the presence of dehydrating agents.

    Coupling of the Rings: The thiolane and oxadiazole rings are then coupled through a series of condensation reactions, often involving amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring typically yields sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s ability to form stable structures makes it a candidate for use in the development of new materials, such as polymers and nanomaterials.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)acetamide
  • N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)butanamide

Uniqueness

N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

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